![molecular formula C17H16BrN3O3 B2894812 3-(4-bromophenyl)-2-[2-(4-methoxyphenyl)hydrazono]-3-oxopropanal O-methyloxime CAS No. 338956-70-0](/img/structure/B2894812.png)
3-(4-bromophenyl)-2-[2-(4-methoxyphenyl)hydrazono]-3-oxopropanal O-methyloxime
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-Bromophenyl)-2-[2-(4-methoxyphenyl)hydrazono]-3-oxopropanal O-methyloxime, also known as 4-BMPH, is a synthetic molecule with a wide range of applications in scientific research. It has been used in a variety of experiments, including those involving pharmacology, biochemistry, and physiology. 4-BMPH has been found to be a useful tool for studying drug-receptor interactions, enzyme catalysis, and other biological processes. Additionally, its chemical structure makes it an ideal candidate for use in drug discovery and development.
Wissenschaftliche Forschungsanwendungen
Ring Transformation and Novel Synthesis Techniques
- Research has shown that compounds similar to 3-(4-bromophenyl)-2-[2-(4-methoxyphenyl)hydrazono]-3-oxopropanal O-methyloxime can be transformed into different structures like pyrazoles through ring transformation processes (Morita, Harada, Okamoto, & Takagi, 1999).
- Synthesis of new benzofuran-based thiophene, 1,3-oxathiole, and 1,3,4-oxa(thia)diazole derivatives have been achieved using similar compounds (Dawood, Farag, & Abdel‐Aziz, 2007).
Antioxidant and Anticancer Activities
- Certain derivatives of bromophenol, which are structurally related to the chemical , have shown potential in drug development due to their significant antioxidant and anticancer activities (Dong et al., 2022).
Antibacterial Properties
- Bromophenols isolated from marine algae, which include bromophenol derivatives, have been studied for their antibacterial properties (Xu et al., 2003).
Novel Ring Systems and Synthetic Aspects
- Research has led to the synthesis of novel ring systems such as 6-oxa-7-aza-benzocyclononene-10,11-dione-11-O-methyloximes, which may have applications in various fields of chemical research (Pascual et al., 2000).
Cytotoxicity Studies
- Studies on 2,6-diarylpiperidin-4-one O-methyloximes have provided insights into their cytotoxicity on human cervical carcinoma (HeLa) cells, which could be relevant for the development of anticancer drugs (Parthiban et al., 2011).
HIV Inhibition
- Biphenyl derivatives, related to the compound , have shown potent anti-HIV activity, suggesting potential applications in antiviral drug development (Xie et al., 1995).
Orexin-1 Receptor Mechanisms
- Research on compounds structurally similar to 3-(4-bromophenyl)-2-[2-(4-methoxyphenyl)hydrazono]-3-oxopropanal O-methyloxime has explored their role in modulating feeding, arousal, stress, and drug abuse (Piccoli et al., 2012).
Crystal Structure Analysis
- The crystal structure of related compounds has been analyzed, which is crucial for understanding their chemical properties and potential applications (Kang et al., 2015).
Antimicrobial Activity
- Novel aryl hydrazone pyrazoline-5-ones containing thiazole moiety, structurally similar to the compound , have been synthesized and evaluated for their antimicrobial activity (Reddy et al., 2013).
Eigenschaften
IUPAC Name |
(2E,3E)-1-(4-bromophenyl)-3-methoxyimino-2-[(4-methoxyphenyl)hydrazinylidene]propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16BrN3O3/c1-23-15-9-7-14(8-10-15)20-21-16(11-19-24-2)17(22)12-3-5-13(18)6-4-12/h3-11,20H,1-2H3/b19-11+,21-16+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUUQTUWDKBWDNT-BRRLLNCPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NN=C(C=NOC)C(=O)C2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)N/N=C(\C=N\OC)/C(=O)C2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16BrN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-bromophenyl)-2-[2-(4-methoxyphenyl)hydrazono]-3-oxopropanal O-methyloxime | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

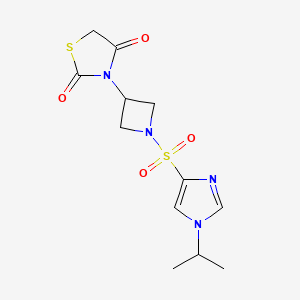
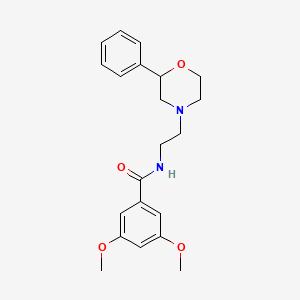



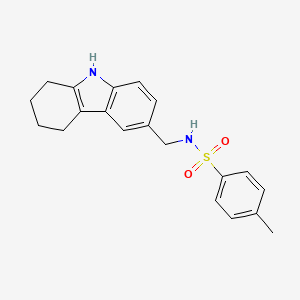
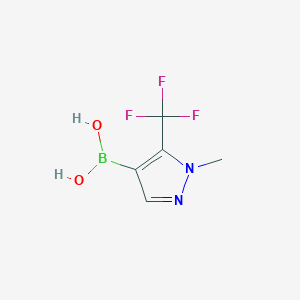
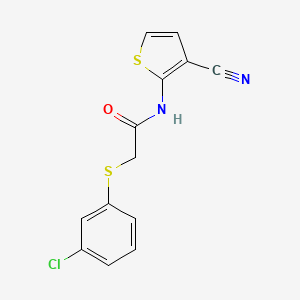
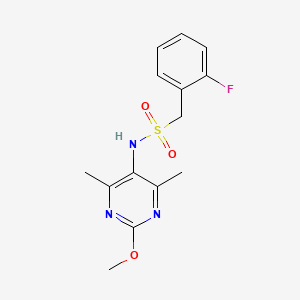

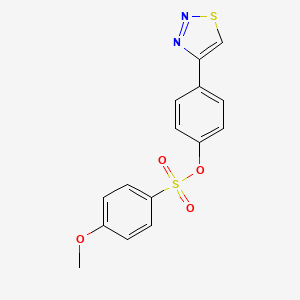
![N-[2-(1H-indol-3-yl)ethyl]-1-(2-methoxyphenyl)-5-pyridin-2-yl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2894747.png)
![3-(4-Methoxyphenyl)-5H-indeno[1,2-c]pyridazin-5-one](/img/structure/B2894749.png)